1,2-Benzenediacetyl Dichloride: Structural Properties, Synthesis, and Applications in Scaffold Design
1,2-Benzenediacetyl Dichloride: Structural Properties, Synthesis, and Applications in Scaffold Design
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
1,2-Benzenediacetyl dichloride (CAS: 41640-86-2), also referred to as o-phenylenediacetyl chloride, is a highly reactive bifunctional electrophile. Characterized by an ortho-substituted benzene ring bearing two acetyl chloride groups, this molecule is a critical building block in advanced organic synthesis. Its unique geometry pre-organizes the electrophilic centers, making it exceptionally well-suited for intramolecular cyclization reactions. This technical guide explores the structural properties, validated synthesis protocols, and its pivotal role in generating macrocycles, bicyclic peptides, and 3-benzazepine derivatives[1][2].
Chemical Identity & Structural Properties
The utility of 1,2-benzenediacetyl dichloride stems from the proximity of its two highly reactive acyl chloride groups. The ortho-arrangement restricts the degrees of freedom during reactions with bis-nucleophiles, thermodynamically favoring cyclization over linear polymerization under appropriate conditions (e.g., high dilution).
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 1,2-Benzenediacetyl dichloride |
| Synonyms | 2-[2-(2-chloro-2-oxoethyl)phenyl]acetyl chloride; o-phenylenediacetyl chloride |
| CAS Registry Number | 41640-86-2 |
| Molecular Formula | C₁₀H₈Cl₂O₂ |
| Molecular Weight | 231.075 g/mol |
| Exact Mass | 229.990 g/mol |
| LogP | 2.30 |
| Topological Polar Surface Area (TPSA) | 34.14 Ų |
| Reactivity Profile | Highly moisture-sensitive; reacts vigorously with protic solvents (water, alcohols, amines) |
Data synthesized from public chemical databases and structural analyses[1].
Synthesis Mechanism & Experimental Protocol
The standard synthesis of 1,2-benzenediacetyl dichloride involves the chlorination of 1,2-phenylenediacetic acid using thionyl chloride (SOCl₂).
Causality in Experimental Design
Thionyl chloride is selected over other chlorinating agents (like PCl₅ or oxalyl chloride) because its byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—are both gases. This allows the reaction system to be self-validating: the cessation of gas evolution visually indicates reaction completion, and the byproducts are easily removed without aqueous workup, which would otherwise hydrolyze the highly sensitive product[3][4].
Caption: Mechanistic workflow for the synthesis of 1,2-benzenediacetyl dichloride using SOCl2.
Step-by-Step Validated Protocol
Note: Perform all steps in a fume hood under an inert atmosphere (N₂ or Ar) due to the generation of toxic gases and the moisture sensitivity of the product.
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Reagent Combination: To a flame-dried round-bottom flask equipped with a reflux condenser and a gas scrubber, add 1,2-phenylenediacetic acid (e.g., 1.00 g, 5.15 mmol).
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Chlorination: Add an excess of thionyl chloride (e.g., 2.30 mL, ~31.15 mmol). The excess acts as both the reagent and the solvent[3].
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Thermal Activation: Heat the mixture to 80 °C. The solid will gradually dissolve as the reaction proceeds, accompanied by the vigorous evolution of SO₂ and HCl gases.
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Self-Validation Check: Maintain heating for 1 to 2 hours until gas evolution completely ceases, indicating full conversion of the carboxylic acid groups.
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Purification: Cool the reaction to room temperature. Remove the unreacted thionyl chloride under reduced pressure (using a rotary evaporator connected to a cold trap).
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Storage: The resulting crude 1,2-benzenediacetyl dichloride is typically an oil or low-melting solid. Due to its propensity to hydrolyze back to the dicarboxylic acid, it should be used immediately in subsequent coupling steps or stored strictly under an inert atmosphere at -20 °C[3].
Key Applications in Drug Development
Synthesis of 3-Benzazepine Scaffolds
The 3-benzazepine ring system is a privileged scaffold in medicinal chemistry, frequently found in neuroactive compounds and enzyme inhibitors (e.g., anti-leishmanial IPCS inhibitors)[5]. 1,2-Benzenediacetyl dichloride is the premier precursor for this scaffold.
When reacted with primary amines (such as N-aminophthalimide), the bifunctional acid chloride undergoes a double condensation to form a 3-benzazepine-2,4-dione derivative. This intermediate can subsequently be reduced (e.g., using LiAlH₄) to yield the fully functionalized benzazepine ring[2].
Bicyclic Peptides and Macrocyclization
In modern biologics and peptide drug development, constraining a linear peptide into a bicyclic structure drastically improves its target binding affinity, cell penetrability, and resistance to proteolytic degradation[3]. 1,2-Benzenediacetyl dichloride acts as a chemical "staple."
By reacting the diacid chloride with a peptide containing multiple nucleophilic residues (such as dehydroalanines or engineered amines/thiols), the ortho-phenylene backbone forces the peptide into a rigid, constrained loop.
Caption: Intramolecular macrocyclization pathway utilizing 1,2-benzenediacetyl dichloride.
Handling, Stability, and Systemic Trustworthiness
To ensure experimental reproducibility, researchers must treat 1,2-benzenediacetyl dichloride as a highly transient intermediate:
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Hydrolytic Degradation: Exposure to ambient humidity will rapidly convert the acyl chlorides back into 1,2-phenylenediacetic acid. A self-validating check for degradation is Infrared (IR) Spectroscopy: the appearance of a broad O-H stretch (~3300–2500 cm⁻¹) and a shift in the carbonyl peak from ~1800 cm⁻¹ (acid chloride) to ~1700 cm⁻¹ (carboxylic acid) indicates hydrolysis[5].
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Solvent Compatibility: Reactions utilizing this compound must be performed in strictly anhydrous, non-nucleophilic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or carbon tetrachloride (CCl₄)[3][4].
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Base Catalysis: When coupling with amines, the addition of a non-nucleophilic base (like triethylamine or pyridine) is necessary to scavenge the liberated HCl, driving the reaction to completion and preventing the protonation of the incoming amine nucleophile[4].
References
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Chemsrc. "2-[2-(2-chloro-2-oxoethyl)phenyl]acetyl chloride (CAS: 41640-86-2) Chemical & Physical Properties." Chemsrc Chemical Database. Available at:[Link]
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Foley, P. J. "Chemical Strategies for Bicyclic Peptide Formation." White Rose eTheses Online, University of Leeds. Available at: [Link]
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Covington, C. N. "Identification, Optimization, and Evaluation of Inositol Phosphorylceramide Synthase Inhibitors as New Antileishmanials." Durham e-Theses, Durham University. Available at:[Link]
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Meigh, J.-P. K. "Benzazepines and their group 15 analogues." Science of Synthesis, Thieme Connect. Available at:[Link]
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Puddephatt, R. J., et al. "Self-Assembly Using Dynamic Coordination Chemistry and Hydrogen Bonding: Mercury(II) Macrocycles, Polymers and Sheets." ACS Publications. Available at:[Link]
